3-(Phenylselanyl)nonan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylselanyl)nonan-2-OL is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a nonanol backbone. Organoselenium compounds are known for their unique chemical properties and biological activities, making them valuable in various fields such as medicinal chemistry, organic synthesis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylselanyl)nonan-2-OL typically involves the reaction of nonanol derivatives with phenylselanyl reagents. One common method is the nucleophilic substitution reaction where a nonanol derivative reacts with diphenyl diselenide in the presence of a reducing agent such as sodium borohydride . This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Phenylselanyl)nonan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or tosyl chloride can be used to activate the hydroxyl group for substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted nonanol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Phenylselanyl)nonan-2-OL has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Phenylselanyl)nonan-2-OL involves its interaction with biological molecules through the selenium atom. The compound can mimic the activity of the antioxidant enzyme glutathione peroxidase by reducing hydrogen peroxide and organic hydroperoxides to water and corresponding alcohols, respectively. This activity is mediated through the formation of selenenic acid intermediates, which are subsequently reduced back to the selenol form by thiols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Selenylindoles: These compounds also contain selenium and exhibit similar biological activities, such as anticancer and antioxidant properties.
Phenylselenides: These compounds share the phenylselanyl group and are used in similar applications in organic synthesis and medicinal chemistry.
Uniqueness
3-(Phenylselanyl)nonan-2-OL is unique due to its specific nonanol backbone, which imparts distinct chemical and physical properties compared to other selenium-containing compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
834882-59-6 |
---|---|
Molekularformel |
C15H24OSe |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
3-phenylselanylnonan-2-ol |
InChI |
InChI=1S/C15H24OSe/c1-3-4-5-9-12-15(13(2)16)17-14-10-7-6-8-11-14/h6-8,10-11,13,15-16H,3-5,9,12H2,1-2H3 |
InChI-Schlüssel |
OKNNBCXIRUYEER-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(C)O)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.